![molecular formula C16H8N6O8S2 B2650680 5-nitro-N-{4-[2-(5-nitrofuran-2-amido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}furan-2-carboxamide CAS No. 476643-46-6](/img/structure/B2650680.png)
5-nitro-N-{4-[2-(5-nitrofuran-2-amido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-nitro-N-{4-[2-(5-nitrofuran-2-amido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}furan-2-carboxamide is a complex organic compound that belongs to the class of nitrofurans. Nitrofurans are known for their broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties . This compound is characterized by the presence of multiple heterocyclic rings, including furan and thiazole, which contribute to its unique chemical and biological properties.
Preparation Methods
The synthesis of 5-nitro-N-{4-[2-(5-nitrofuran-2-amido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}furan-2-carboxamide involves several steps, including nitration, amination, and cyclization reactions. One common method involves the nitration of furan derivatives using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid . The resulting nitrofuran compound is then subjected to further reactions to introduce the thiazole rings and amide groups. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
5-nitro-N-{4-[2-(5-nitrofuran-2-amido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives, which may have varying biological activities.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various acids and bases. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-nitro-N-{4-[2-(5-nitrofuran-2-amido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 5-nitro-N-{4-[2-(5-nitrofuran-2-amido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}furan-2-carboxamide involves its interaction with various molecular targets and pathways. The nitro group is reduced by bacterial nitroreductases to form reactive intermediates that can damage bacterial DNA, RNA, and proteins . This multi-targeted approach makes it effective against a wide range of microorganisms and reduces the likelihood of resistance development.
Comparison with Similar Compounds
Similar compounds include other nitrofuran derivatives such as nitrofurantoin and nitrofurazone. Compared to these compounds, 5-nitro-N-{4-[2-(5-nitrofuran-2-amido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}furan-2-carboxamide has a more complex structure, which may contribute to its enhanced biological activity and specificity . The presence of additional thiazole rings and amide groups distinguishes it from simpler nitrofuran compounds and may provide unique advantages in terms of stability and efficacy .
Properties
IUPAC Name |
5-nitro-N-[4-[2-[(5-nitrofuran-2-carbonyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8N6O8S2/c23-13(9-1-3-11(29-9)21(25)26)19-15-17-7(5-31-15)8-6-32-16(18-8)20-14(24)10-2-4-12(30-10)22(27)28/h1-6H,(H,17,19,23)(H,18,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSSHVQGBKVNVEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C(=O)NC2=NC(=CS2)C3=CSC(=N3)NC(=O)C4=CC=C(O4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8N6O8S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(tert-butylsulfanyl)methyl]-1-(oxolane-2-carbonyl)piperidine](/img/structure/B2650597.png)
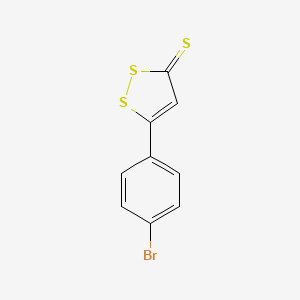
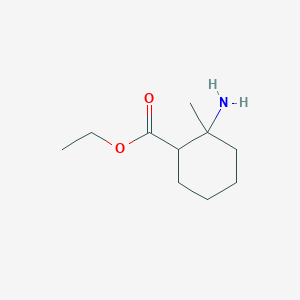
![2-cyclopropyl-1-[1-(2,6-dimethylpyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2650607.png)

![4-[4-[(1R,2R,4S)-2-Bicyclo[2.2.1]heptanyl]piperazin-1-yl]aniline](/img/structure/B2650610.png)
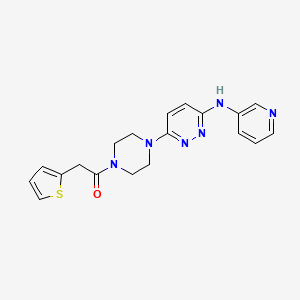
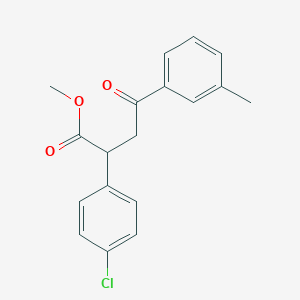
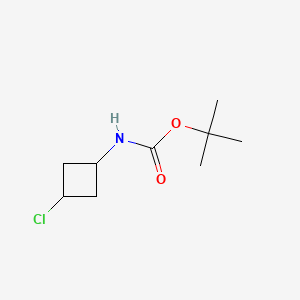
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2650616.png)
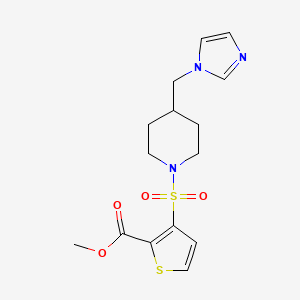

![1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(pyridin-3-yl)ethan-1-one](/img/structure/B2650619.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2650620.png)
